molecular formula C11H6Cl2N4 B14509672 3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 63110-87-2

3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B14509672
CAS No.: 63110-87-2
M. Wt: 265.09 g/mol
InChI Key: ONSJKSDPOARPDS-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 3-amino-1,2,4-triazole under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

63110-87-2

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H6Cl2N4/c12-7-3-1-4-8(13)9(7)10-15-16-11-14-5-2-6-17(10)11/h1-6H

InChI Key

ONSJKSDPOARPDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=CC=N3)Cl

Origin of Product

United States

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